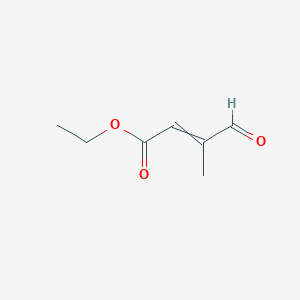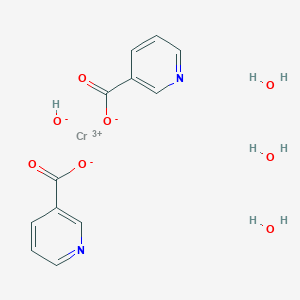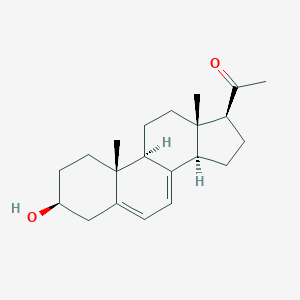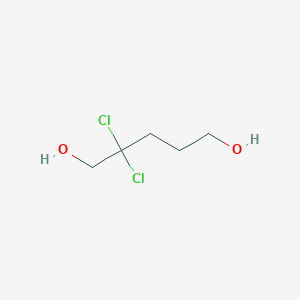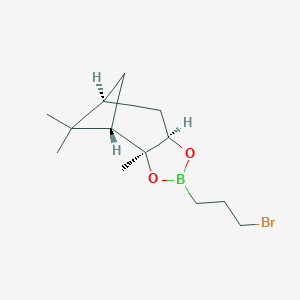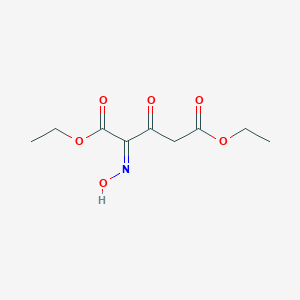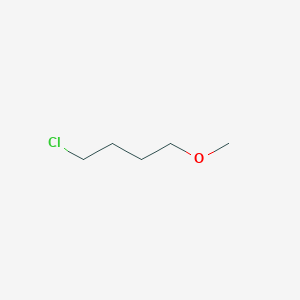
1-Chloro-4-methoxybutane
Descripción general
Descripción
“1-Chloro-4-methoxybutane” is a chemical compound with the molecular formula C5H11ClO . It is also known by other names such as “4-Chlorobutyl methyl ether” and "Butane, 1-chloro-4-methoxy-" .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-methoxybutane can be represented by the InChI code: InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
1-Chloro-4-methoxybutane has a molecular weight of 122.59 g/mol . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 138.3±23.0 °C at 760 mmHg, and a flash point of 47.8±17.9 °C . It has a molar refractivity of 31.8±0.3 cm³, a polar surface area of 9 Ų, and a molar volume of 128.8±3.0 cm³ .
Aplicaciones Científicas De Investigación
Chemical Synthesis
1-Chloro-4-methoxybutane is used in chemical synthesis . It’s a versatile reagent that can participate in various reactions to form new compounds. The exact nature of these reactions depends on the conditions and the other reactants present .
Cosolvency Studies
The binary mixtures of 1-chlorobutane (a similar compound) and other substances like pentyl acetate and acetonitrile have been studied . This helps in better understanding of cosolvency in polymer systems .
Synthesis of Ionic Liquids
1-Chlorobutane may be used in the synthesis of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM] [HSO4]) . This is an example of an ionic liquid, a type of salt that remains liquid at room temperature. Ionic liquids have many potential applications, including as solvents and in electrochemistry .
Anionic Polymerization
In the field of polymer science, 1-chlorobutane has been used in the anionic polymerization of 1,3-butadiene . This process is used to synthesize hydroxyl-terminated polybutadiene (HTPB), a type of polymer with many uses, including as a binder in rocket propellants .
Safety and Hazards
When handling 1-Chloro-4-methoxybutane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves and suitable eye protection, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
1-Chloro-4-methoxybutane is a chemical compound with the formula C5H11ClO The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
The action, efficacy, and stability of 1-Chloro-4-methoxybutane can be influenced by various environmental factors. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions . .
Propiedades
IUPAC Name |
1-chloro-4-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRARJQZRCCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170773 | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methoxybutane | |
CAS RN |
17913-18-7 | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-methoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





